molecular formula C14H11FN2O4 B5686645 N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide

Cat. No. B5686645
M. Wt: 290.25 g/mol
InChI Key: PEOKUKPFZGULKV-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide, also known as FNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPA is a small molecule that belongs to the class of benzamides and has a molecular weight of 328.3 g/mol.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide is not fully understood, but it is believed to act as an antagonist at certain receptors in the brain. Specifically, N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain, cognition, and mood regulation.
Biochemical and Physiological Effects
N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has been shown to have various biochemical and physiological effects. In animal studies, N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has been shown to reduce pain and inflammation, improve cognitive function, and reduce anxiety and depression-like behaviors. N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has also been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide in lab experiments is its potency and selectivity. N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has been shown to have a high affinity for the sigma-1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. One limitation of using N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide is its potential toxicity. While N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has been shown to be relatively safe in animal studies, further studies are needed to determine its safety in humans.

Future Directions

There are several future directions for research on N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide. One area of interest is the development of new analogs of N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide with improved potency and selectivity. Another area of interest is the investigation of the role of the sigma-1 receptor in various disease states, such as Alzheimer's disease and cancer. Additionally, further studies are needed to determine the safety and efficacy of N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide in humans.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has been shown to possess potent analgesic and anti-inflammatory properties. In neuroscience, N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has been used as a tool to investigate the role of certain receptors in the brain. In cancer research, N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide has been shown to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-11-5-2-9(3-6-11)14(18)16-10-4-7-12(15)13(8-10)17(19)20/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOKUKPFZGULKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide

Synthesis routes and methods

Procedure details

4-Fluoro-3-nitro-phenylamine was reacted with 4-methoxybenzoyl chloride according to the procedure of Example 256a substituting 4-methoxybenzoyl chloride for thiophene-2-carbonyl chloride to provide N-(4-Fluoro-3-nitro-phenyl)-4-methoxy-benzamide which was then reacted according to the procedures of Examples 256b and 256c to provide the title product.
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